molecular formula C15H15NO4 B13254468 Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13254468
M. Wt: 273.28 g/mol
InChI Key: BTZORMOBGIPWDJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a complex organic compound with a unique structure that combines a pyridine ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves a multi-step process. One common method includes the reaction of anthranilic acid with isothiocyanates to form intermediate compounds, which are then further reacted under specific conditions to yield the desired product . The use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis, has been reported to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of a pyridine ring with a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 2-[4-(3-methoxyphenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H15NO4/c1-19-13-5-3-4-11(8-13)12-6-7-16(14(17)9-12)10-15(18)20-2/h3-9H,10H2,1-2H3

InChI Key

BTZORMOBGIPWDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N(C=C2)CC(=O)OC

Origin of Product

United States

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